molecular formula C14H13N3S B4454744 4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine

4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B4454744
M. Wt: 255.34 g/mol
InChI Key: HAKYLIJORQFJNE-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound features a fused ring system combining thiophene and pyridine rings, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with appropriate reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often include the use of bases such as potassium carbonate or sodium ethoxide in solvents like pyridine or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium ethoxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit pim kinases with moderate to high potency makes it a valuable compound for cancer research .

Properties

IUPAC Name

4,6-dimethyl-2-pyridin-4-ylthieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-8-7-9(2)17-14-11(8)12(15)13(18-14)10-3-5-16-6-4-10/h3-7H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKYLIJORQFJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=CC=NC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 2
4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 3
4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 4
4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 5
4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 6
4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine

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